d[Cha4]AVP

Vasopressin Receptor Binding Selectivity

Native AVP’s multi-receptor activity confounds V1b-specific research. d[Cha4]AVP solves this with >100-fold selectivity for V1b over V1a, V2, and oxytocin receptors, eliminating off-target vasoconstriction and antidiuresis. • Ki = 1.2 nM for human V1b; pEC50 = 10.05 in Ca²⁺ assays. • Negligible vasopressor activity (0.067 U/mg) - safe for in vivo HPA axis studies. • Ideal negative control for oxytocin receptor assays (pKB = 6.31). Supplied as ≥98% pure lyophilized powder with verified bioactivity, ensuring reproducibility across in vitro and in vivo pharmacology.

Molecular Formula C50H71N13O11S2
Molecular Weight 1094.3 g/mol
Cat. No. B561571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named[Cha4]AVP
Molecular FormulaC50H71N13O11S2
Molecular Weight1094.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d[Cha4]AVP: A Highly Selective Vasopressin V1b Receptor Agonist for Stress and Neuroendocrine Research


d[Cha4]AVP, also known as [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic cyclic nonapeptide analog of arginine vasopressin (AVP). It is characterized as a potent and highly selective agonist for the human vasopressin V1b receptor (also known as the V3 receptor), with a reported binding affinity (Ki) of 1.2 nM . This compound is a critical research tool for dissecting V1b receptor-mediated physiological functions, distinct from the actions of endogenous AVP at V1a, V2, and oxytocin receptors [1].

Why d[Cha4]AVP Cannot Be Substituted with AVP or Other Vasopressin Analogs in V1b-Specific Studies


Generic substitution with native AVP or other vasopressin analogs fails due to profound differences in receptor selectivity profiles. While AVP binds with high affinity to multiple receptor subtypes (V1a, V1b, V2, and oxytocin), d[Cha4]AVP's unique D-cyclohexylalanine modification at position 4 confers over 100-fold selectivity for the V1b receptor [1]. This selectivity is critical because the activation of off-target receptors (e.g., V1a-mediated vasoconstriction or V2-mediated antidiuresis) can confound experimental results in behavioral or neuroendocrine studies. Furthermore, other V1b agonists, such as SSR149415, exhibit a mixed pharmacological profile that includes significant antagonism at oxytocin receptors, a liability not shared by d[Cha4]AVP [2]. The quantitative evidence below demonstrates why d[Cha4]AVP is a superior choice for experiments requiring unambiguous V1b receptor activation.

Quantitative Evidence for d[Cha4]AVP Differentiation: Binding, Functional, and In Vivo Selectivity vs. Comparators


Superior V1b Binding Affinity and Selectivity Ratio vs. Endogenous AVP and SSR149415

d[Cha4]AVP demonstrates high affinity for the human V1b receptor with a Ki of 1.2 nM. Its selectivity over the V1a receptor is approximately 125-fold (Ki V1a = 151 nM), over the oxytocin receptor is 200-fold (Ki OT = 240 nM), and over the V2 receptor is 625-fold (Ki V2 = 750 nM) . In a direct comparative study with the V1b antagonist SSR149415, d[Cha4]AVP exhibited a superior binding pKi at the hV1b receptor (9.68 ± 0.06) compared to SSR149415 (9.34 ± 0.06) [1].

Vasopressin Receptor Binding Selectivity GPCR

Cleaner Functional Selectivity Profile in Calcium Mobilization Assays vs. SSR149415

In functional assays measuring intracellular calcium ([Ca2+]i) increase, d[Cha4]AVP is a potent agonist at the hV1b receptor (pEC50 = 10.05 ± 0.15) but acts only as a weak antagonist at the hOT receptor (pKB = 6.31 ± 0.12) [1]. This is in stark contrast to SSR149415, which, while being a V1b antagonist, also displays significant antagonism at hOT receptors (pKB = 8.72 ± 0.15) [1].

Functional Assay Calcium Mobilization GPCR Selectivity

In Vivo V1b Selectivity: Negligible Vasopressor Activity vs. AVP and Other Analogs

In anesthetized rats, d[Cha4]AVP exhibits a vasopressor activity of 0.067 ± 0.005 U/mg, which is negligible compared to the 376 ± 6 U/mg observed for the native hormone AVP [1]. This represents an over 5,600-fold reduction in vasopressor activity. In contrast, other 4-position modified analogs like d[Val4]AVP retain significant vasopressor activity (51 ± 2 U/mg) [1].

In Vivo Vasopressor Activity Selectivity Rat Model

Species-Specific Selectivity: d[Cha4]AVP as a True V1b Agonist in Human but Not Rat Models

While d[Cha4]AVP is a highly selective V1b agonist at human receptors, it exhibits significant antidiuretic activity in rats (133 ± 5.6 U/mg), retaining about 30% of the antidiuretic activity of AVP [1]. This cross-species difference highlights that d[Cha4]AVP is not a selective V1b agonist in the rat due to residual V2 receptor activation [2]. Consequently, subsequent analogs like d[Cha4,Lys8]VP were developed to achieve true V1b selectivity in rat models [2].

Species Selectivity V1b Receptor Antidiuretic Activity Rat Model

Recommended Application Scenarios for d[Cha4]AVP Based on Quantitative Evidence


Human V1b Receptor Pharmacology in Recombinant Systems

d[Cha4]AVP is the gold standard for in vitro studies on the human V1b receptor. Its high binding affinity (Ki = 1.2 nM) and functional potency (pEC50 = 10.05) make it ideal for detailed pharmacological profiling, including radioligand binding and calcium mobilization assays in CHO or HEK293 cells expressing the recombinant human V1b receptor [1]. Its clean selectivity profile ensures that observed functional responses are V1b-specific [2].

Dissecting V1b-Mediated Neuroendocrine Stress Responses In Vivo

For in vivo studies in rodents where the primary outcome is activation of the hypothalamic-pituitary-adrenal (HPA) axis (ACTH and corticosterone secretion), d[Cha4]AVP is highly effective [1]. Its negligible vasopressor activity (0.067 U/mg) allows researchers to stimulate the central V1b receptor without the confounding cardiovascular effects (hypertension) associated with V1a activation by native AVP [2]. However, researchers must be aware of its residual antidiuretic activity in rats when interpreting results .

Negative Control or Comparator for Oxytocin Receptor Studies

d[Cha4]AVP is an excellent comparator compound for validating the specificity of new oxytocin receptor ligands. As demonstrated, it is a weak functional antagonist at the human oxytocin receptor (pKB = 6.31) [1]. This makes it a far better negative control for V1b-mediated effects in systems where oxytocin receptors are also present than the antagonist SSR149415, which shows potent oxytocin receptor antagonism (pKB = 8.72) and would confound results [1].

Structure-Activity Relationship (SAR) Studies on Vasopressin Analogs

The unique D-cyclohexylalanine substitution at position 4 is a key structural determinant for V1b selectivity [1]. d[Cha4]AVP serves as a critical reference compound in SAR programs aimed at developing novel V1b-selective peptides or peptidomimetics. Comparison with other 4-position analogs (e.g., d[Val4]AVP, d[Leu4]AVP) helps map the steric and hydrophobic requirements for V1b receptor binding and functional selectivity [2].

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